2-Chloro-4(1H)-pyridinone

Descripción

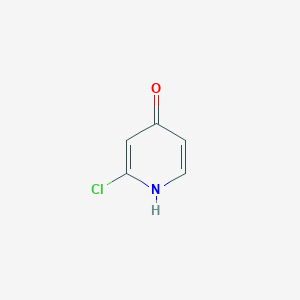

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEHFOMFHUQAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938117 | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-12-6, 17228-67-0 | |

| Record name | 2-Chloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical and Physical Properties

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone

Topic: 2-Chloro-4(1H)-pyridinone CAS Number: 17368-12-6 Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-Chloro-4(1H)-pyridinone, a key heterocyclic intermediate in medicinal chemistry. It covers its chemical properties, synthesis, applications in drug discovery, and relevant experimental protocols.

2-Chloro-4(1H)-pyridinone, also known as 2-chloro-4-hydroxypyridine, is a pyridinone derivative recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure features a pyridine ring substituted with a chlorine atom and a hydroxyl group, leading to tautomeric equilibrium between the pyridinone (lactam) and hydroxypyridine (lactim) forms. The pyridinone form is generally more stable, particularly under physiological conditions.[1][3]

Table 1: Physicochemical Properties of 2-Chloro-4(1H)-pyridinone

| Property | Value | Source |

| CAS Number | 17368-12-6 | [3] |

| Molecular Formula | C₅H₄ClNO | [3] |

| Molecular Weight | 129.54 g/mol | [3][4] |

| IUPAC Name | 2-chloro-1H-pyridin-4-one | |

| Synonyms | 2-Chloro-4-hydroxypyridine | [3] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% (for research use) | [3] |

| InChI Key | VBEHFOMFHUQAOW-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

Tautomerism and Spectroscopic Analysis

A key characteristic of this compound is its existence as two tautomers: the lactam form (2-Chloro-4(1H)-pyridinone) and the lactim form (2-chloro-4-hydroxypyridine). While computational studies suggest the lactim form may be predominant in the gas phase, the pyridone (lactam) structure is favored in solution and physiological environments.[1][3]

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]

- 4. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-4-hydroxy-2(1H)-pyridinone | Sigma-Aldrich [sigmaaldrich.com]

2-Chloro-4(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4(1H)-pyridinone, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its physicochemical properties, synthesis methodologies, and potential biological significance, presenting the information in a clear and structured format for easy reference.

Core Physicochemical Data

Quantitative data for 2-Chloro-4(1H)-pyridinone are summarized in the table below, providing a snapshot of its key chemical identifiers and properties.

| Property | Value | Reference |

| Molecular Weight | 129.54 g/mol | [1] |

| Molecular Formula | C₅H₄ClNO | [1] |

| CAS Number | 17368-12-6 | [1] |

| InChI Key | VBEHFOMFHUQAOW-UHFFFAOYSA-N | [1] |

| Common Synonyms | 2-Chloro-4-hydroxypyridine | [1] |

| Typical Purity | 95% | [1] |

| GHS Hazard Class | Irritant | [1] |

| GHS Signal Word | Warning | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-4(1H)-pyridinone can be achieved through several pathways, primarily involving the transformation of other pyridine derivatives. The selection of a specific route may depend on the desired yield, availability of starting materials, and laboratory capabilities.

Primary Synthetic Routes

Two main synthetic strategies have been identified for the preparation of 2-Chloro-4(1H)-pyridinone:

-

From 2-Chloro-4-aminopyridine: This method is reported to provide a high yield of approximately 91%.[1]

-

From 2-Chloro-4-nitropyridine: This alternative route results in a more moderate yield of 46%.[1]

Another potential, albeit multi-step, approach involves the initial nitration of 2-chloropyridine oxide. This reaction, using a mixture of concentrated nitric and sulfuric acids, yields 2-chloro-4-nitropyridine oxide with a 65–70% yield, which can subsequently be converted to the target compound.[1]

Illustrative Experimental Protocol: Synthesis from a Precursor

While a detailed, step-by-step protocol for the direct synthesis of 2-Chloro-4(1H)-pyridinone was not explicitly found in the immediate search results, a general procedure for the synthesis of related pyridinone derivatives can be inferred. For instance, the synthesis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine from 2-chloro-4-pyridinol (a tautomer of 2-Chloro-4(1H)-pyridinone) involves a nucleophilic substitution reaction.

General Reaction Scheme:

-

Reactants: 2-Chloro-4-pyridinol and an appropriate nucleophile (e.g., aniline for the synthesis of the aforementioned derivative).

-

Conditions: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.

-

Common Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are frequently used.

-

Solvents: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common solvents include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMAc).[1]

The logical workflow for the primary synthesis routes is depicted in the diagram below.

Potential Biological Activities and Signaling Pathways

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of pyridinone have demonstrated a broad spectrum of pharmacological activities, including:

The diagram below illustrates the general role of the pyridinone scaffold in drug discovery.

References

- 1. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-4(1H)-pyridinone, a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectroscopic profile, reactivity, and its role as a key building block in the synthesis of biologically active molecules.

Chemical and Physical Properties

2-Chloro-4(1H)-pyridinone, also known as 2-chloro-4-hydroxypyridine, is a crystalline solid at room temperature. Its unique bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group on a pyridine ring, makes it a valuable intermediate in organic synthesis. The compound exists in a tautomeric equilibrium between the pyridinone (lactam) and hydroxypyridine (lactim) forms, with the pyridinone form generally predominating in solution and the solid state. This tautomerism is a key feature influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Chloro-4(1H)-pyridinone

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 129.54 g/mol | --INVALID-LINK-- |

| CAS Number | 17368-12-6 | --INVALID-LINK-- |

| Appearance | White to pale yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 169-172 °C | ChemicalBook |

| Boiling Point (Predicted) | 401.8 ± 25.0 °C | ChemicalBook |

| pKa (Predicted) | 7.94 ± 0.10 | ChemicalBook |

| Solubility | Soluble in methanol | ChemicalBook |

Spectroscopic Data

The structural elucidation of 2-Chloro-4(1H)-pyridinone is supported by various spectroscopic techniques. The following table summarizes key predicted and reported spectroscopic data.

Table 2: Spectroscopic Data for 2-Chloro-4(1H)-pyridinone

| Technique | Data |

| ¹H NMR | δ 11.20 (s, 1H, -OH), 8.09 (d, 1H, J = 5.4 Hz, ArH), 6.81 (s, 1H, ArH), 6.77 (d, 1H, J = 2.2 Hz, ArH) (in DMSO-d₆) |

| ¹³C NMR (Predicted) | Predicted peaks around 172.8, 147.5, 147.0, 145.1, 132.8, 126.7, 121.6, 121.4, 115.0, 114.6, 112.5, 110.7, 77.5, 72.9, 56.0, 41.3, 39.8, 33.9 ppm. |

| FT-IR | Characteristic peaks for C=O stretching (around 1660 cm⁻¹), N-H stretching (around 3150 cm⁻¹), and C=C stretching of the pyridone ring (around 1620 cm⁻¹). Aromatic C-H stretching is expected above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z 129, with a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation may involve the loss of chlorine and other neutral fragments. |

Reactivity and Synthetic Applications

2-Chloro-4(1H)-pyridinone is a versatile building block due to its multiple reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group at the 4-position can undergo various transformations, including O-alkylation and O-acylation.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 2-position towards nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse substituted pyridinone derivatives.

Reactions at the Hydroxyl Group

The hydroxyl group can be readily deprotonated to form a pyridinolate anion, which can then act as a nucleophile in reactions with various electrophiles. This enables the synthesis of ethers and esters at the 4-position.

Role in Drug Discovery

The 2-Chloro-4(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. For instance, hydroxypyridinone derivatives are known to act as chelating agents for metal ions in the active sites of metalloenzymes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 2-Chloro-4(1H)-pyridinone. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloro-4(1H)-pyridinone from 2-Chloro-4-aminopyridine

This procedure describes the diazotization of 2-chloro-4-aminopyridine followed by hydrolysis to yield 2-Chloro-4(1H)-pyridinone.

Materials:

-

2-Chloro-4-aminopyridine

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Sodium hydroxide solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-aminopyridine in 40% sulfuric acid solution.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Neutralize the reaction mixture by the dropwise addition of aqueous sodium hydroxide solution, followed by sodium bicarbonate solution, until the pH is approximately 7.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Analytical Procedures

This method provides a general guideline for the analysis of 2-Chloro-4(1H)-pyridinone purity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (containing 0.1% formic acid) is typically effective.

Procedure:

-

Prepare a standard solution of 2-Chloro-4(1H)-pyridinone of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

-

Inject the standard and sample solutions and record the chromatograms.

-

Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Visualizations

The following diagrams illustrate key concepts related to 2-Chloro-4(1H)-pyridinone.

Caption: Tautomeric equilibrium of 2-Chloro-4(1H)-pyridinone.

Caption: General workflow for the synthesis and purification of 2-Chloro-4(1H)-pyridinone.

Caption: Role of 2-Chloro-4(1H)-pyridinone as a scaffold in drug discovery.

A Technical Guide to the Physical Properties of 2-Chloro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-4(1H)-pyridinone, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical characteristics. This guide is intended to be a valuable resource for researchers, facilitating a deeper understanding of this compound's physicochemical profile and enabling its effective use in further research and development.

Chemical Identity and Structure

2-Chloro-4(1H)-pyridinone is a substituted pyridinone, a class of compounds known for its presence in various biologically active molecules. The structure consists of a pyridinone ring chlorinated at the 2-position. It exists in tautomeric equilibrium with its 2-chloro-4-hydroxypyridine form, with the pyridinone form generally predominating in polar solvents.

IUPAC Name: 2-chloro-1H-pyridin-4-one Canonical SMILES: C1=CC(=O)C=C(N1)Cl InChI Key: VBEHFOMFHUQAOW-UHFFFAOYSA-N

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of 2-Chloro-4(1H)-pyridinone. It is important to note that many of these properties have not been experimentally determined and reported in peer-reviewed literature; in such cases, the entry is marked as "Not available."

| Property | Value | Data Source |

| Molecular Formula | C₅H₄ClNO | - |

| Molecular Weight | 129.54 g/mol | PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | ||

| Water | Not available | - |

| Methanol | Not available | - |

| Ethanol | Not available | - |

| DMSO | Not available | - |

| pKa (Acid Dissociation Constant) | Not available | - |

| Appearance | Solid (predicted) | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the ring. The carbon attached to the chlorine and the carbonyl carbon are expected to have the most downfield chemical shifts. For comparison, the chemical shifts for the parent compound, pyridine, are approximately 150 ppm (C2), 124 ppm (C3), and 136 ppm (C4). The presence of the chloro and carbonyl groups will significantly alter these values.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4(1H)-pyridinone is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C=O stretch (amide/carbonyl): A strong, sharp peak in the range of 1650-1690 cm⁻¹.

-

C=C stretch (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained via electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.

Experimental Protocols

The following sections detail the methodologies for determining the fundamental physical properties of 2-Chloro-4(1H)-pyridinone.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, dry sample of 2-Chloro-4(1H)-pyridinone is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/minute).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range is the melting point.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

A workflow for this process is illustrated below.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Thiele Tube Method):

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

The apparatus is heated gently and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid.

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Add a small, measured amount (e.g., 10 mg) of 2-Chloro-4(1H)-pyridinone to a test tube.

-

Add a measured volume (e.g., 1 mL) of the solvent (water, methanol, ethanol, DMSO) to the test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

The process can be repeated with gentle heating to observe temperature effects on solubility.

The logical flow of a solubility test is shown below.

pKa Determination

Objective: To measure the acid dissociation constant of the compound.

Methodology (Potentiometric Titration):

-

A precise amount of 2-Chloro-4(1H)-pyridinone is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis Protocols

4.5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with tetramethylsilane (TMS) as an internal standard (0 ppm).

4.5.2. IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

4.5.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Conclusion

This guide consolidates the available physical property data for 2-Chloro-4(1H)-pyridinone and provides robust, standardized protocols for the experimental determination of its key physicochemical characteristics. While a complete experimental dataset is not yet available in the public domain, the methodologies and predictive information contained herein offer a solid foundation for researchers working with this compound. The provided experimental workflows are designed to guide the acquisition of precise and reliable data, which will be crucial for the application of 2-Chloro-4(1H)-pyridinone in drug discovery and materials science.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Chloro-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key identifiers, spectroscopic properties, and tautomeric nature of the molecule, supported by experimental data and logical workflows.

Molecular Identity and Physicochemical Properties

2-Chloro-4(1H)-pyridinone, also known by its tautomeric form 4-chloro-2-hydroxypyridine, is a substituted pyridinone derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄ClNO |

| Molecular Weight | 129.54 g/mol [1] |

| IUPAC Name | 4-chloro-1H-pyridin-2-one[1] |

| CAS Number | 40673-25-4[1] |

Tautomerism: The Pyridinone-Hydroxypyridine Equilibrium

A critical aspect of the structure of 2-Chloro-4(1H)-pyridinone is its existence in a tautomeric equilibrium with 4-chloro-2-hydroxypyridine. The pyridinone (lactam) form is generally the more stable tautomer, particularly in physiological conditions.[2] This equilibrium is a key consideration in its reactivity and biological activity.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the tautomeric equilibrium.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the five carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C2) in the pyridinone form will be a key diagnostic peak, typically appearing in the downfield region of the spectrum.

A comprehensive table of predicted and/or experimentally observed NMR data will be populated here upon availability of a complete dataset.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present. The key absorption bands would confirm the presence of the N-H and C=O groups characteristic of the pyridinone tautomer.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400 - 3200 |

| C=O stretch (Amide I) | 1700 - 1650 |

| C=C and C=N stretches | 1650 - 1550 |

| C-Cl stretch | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of C₅H₄ClNO. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak approximately one-third the intensity of the M+ peak, would be definitive for the presence of a single chlorine atom.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of 2-Chloro-4(1H)-pyridinone.

Synthesis of 2-Chloro-4(1H)-pyridinone

While a specific, detailed protocol for the synthesis of 2-Chloro-4(1H)-pyridinone is not provided in the search results, a general approach can be outlined based on the synthesis of related hydroxypyridines. One common method involves the hydrolysis of a corresponding chloropyridine derivative under alkaline conditions, followed by acidification.[3]

General Procedure (Hypothetical):

-

Starting Material: 2,4-dichloropyridine.

-

Reaction: The starting material is treated with a hydroxide source (e.g., NaOH or KOH) in a suitable solvent (e.g., water or a water/alcohol mixture) at an elevated temperature.

-

Work-up: The reaction mixture is cooled and then acidified (e.g., with HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

IR Spectroscopy: Spectra can be obtained using KBr pellets for solid samples or as a thin film for oils on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 2-Chloro-4(1H)-pyridinone follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structure elucidation.

This technical guide provides a foundational understanding of the structure elucidation of 2-Chloro-4(1H)-pyridinone. Further research to obtain and publish a complete set of experimental data for this compound would be a valuable contribution to the scientific community.

References

Synthesis of 2-Chloro-4(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-4(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details established and effective methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic pathways to facilitate understanding and replication.

Introduction

2-Chloro-4(1H)-pyridinone and its tautomer, 2-chloro-4-hydroxypyridine, are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of a reactive chlorine atom at the 2-position and a hydroxyl/oxo group at the 4-position on the pyridine ring allows for diverse functionalization, making it a versatile scaffold for the development of novel therapeutic agents. This guide outlines the most pertinent synthetic strategies for the preparation of this important compound.

Synthetic Strategies

Several viable synthetic routes to 2-Chloro-4(1H)-pyridinone have been established, primarily proceeding through key intermediates such as 2-chloro-4-aminopyridine and 2-chloro-4-nitropyridine. The following sections provide a detailed examination of these pathways.

Route 1: From 2-Chloropyridine via Nitration and Reduction

This common and well-documented approach involves the initial oxidation of 2-chloropyridine to its N-oxide, followed by nitration and subsequent reduction to the amine, which is then converted to the target pyridinone.

Workflow of Route 1:

Caption: Synthetic pathway from 2-Chloropyridine.

Experimental Protocols:

Step 1: Synthesis of 2-Chloropyridine N-oxide

A widely used method for the N-oxidation of 2-chloropyridine involves the use of hydrogen peroxide in the presence of a catalytic amount of tungstic acid and sulfuric acid.[1]

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

The nitration of 2-chloropyridine N-oxide is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.[2]

Procedure: To a stirred and cooled (0°C) solution of concentrated sulfuric acid (1.5 L), 2-chloropyridine N-oxide (1058 g, 6.06 mol) is added portionwise over 5 hours, maintaining the temperature between 5-10°C.[2] Subsequently, 90% nitric acid (590 mL) is added dropwise.[2] The reaction mixture is then heated to 80°C, at which point an exothermic reaction increases the temperature to 115°C.[2] After the exotherm subsides, the mixture is maintained at 100°C for four hours.[2] The cooled reaction mixture is poured into ice (12 L), and the resulting solid is collected by filtration, washed with water, and dried to yield 2-chloro-4-nitropyridine N-oxide.[2] A yield of 715 g has been reported for this step.[2]

Step 3: Synthesis of 2-Chloro-4-nitropyridine

Deoxygenation of the N-oxide can be effectively carried out using phosphorus trichloride.[3]

Procedure: To a solution of 2-chloro-4-nitropyridine N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL) at room temperature, phosphorus trichloride (4.2 mL, 48.7 mmol) is slowly added.[3] The mixture is then heated to reflux overnight.[3] After cooling, the reaction mixture is carefully poured onto ice and basified to pH 7-8 with a saturated aqueous sodium bicarbonate solution.[3] The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-chloro-4-nitropyridine as a solid.[3] A yield of 1.2 g (78%) has been reported.[3]

Step 4: Synthesis of 2-Chloro-4-aminopyridine

The reduction of the nitro group to an amine is commonly achieved using iron powder in an acidic medium.[4]

Procedure: A mixture of 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL) is heated to reflux for 1.5 hours.[4] After completion of the reaction (monitored by TLC), the mixture is cooled to below 25°C and the pH is adjusted to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.[4] The mixture is then extracted with diethyl ether (3 x 500 mL).[4] The combined organic layers are washed with saturated aqueous sodium chloride solution (2 x 100 mL) and water (50 mL), dried over anhydrous sodium sulfate, and concentrated.[4] Recrystallization from a 1:1 mixture of benzene and cyclohexane affords 2-chloro-4-aminopyridine.[4] A yield of 91.3% has been reported for this step.[4]

Step 5: Synthesis of 2-Chloro-4(1H)-pyridinone (via Diazotization and Hydrolysis of 2-Chloro-4-aminopyridine)

The conversion of the 4-amino group to a hydroxyl group can be achieved via a diazotization reaction followed by in-situ hydrolysis of the diazonium salt. The diazotization of 4-aminopyridine derivatives in dilute mineral acid is known to lead to the corresponding hydroxy compounds.[5]

Detailed protocol for this specific transformation is not yet fully established in the provided literature but is a chemically feasible and expected outcome based on the reactivity of 4-aminopyridines.

Route 2: From 2,4-Dichloropyridine via Selective Hydrolysis

An alternative approach involves the synthesis of 2,4-dichloropyridine followed by a selective hydrolysis at the more reactive 4-position.

Workflow of Route 2:

Caption: Synthetic pathway from 2,4-Dichloropyridine.

Experimental Protocols:

Step 1: Synthesis of 2,4-Dichloropyridine

2,4-Dichloropyridine can be prepared from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction.

While a detailed protocol for this specific transformation is not available in the provided results, the general principles of the Sandmeyer reaction would apply.

Step 2: Selective Hydrolysis of 2,4-Dichloropyridine

The selective hydrolysis of the chlorine atom at the 4-position is crucial for this route. The C4 position in 2,4-dichloropyridine is generally more susceptible to nucleophilic attack than the C2 position.

A specific, detailed experimental protocol for the selective hydrolysis of 2,4-dichloropyridine to 2-chloro-4-hydroxypyridine is a key area for further investigation to validate this synthetic route.

Quantitative Data Summary

| Starting Material | Intermediate(s) | Product | Reagents | Yield (%) | Reference |

| 2-Chloropyridine N-oxide | - | 2-Chloro-4-nitropyridine N-oxide | Conc. H₂SO₄, 90% HNO₃ | ~67 | [2] |

| 2-Chloro-4-nitropyridine N-oxide | - | 2-Chloro-4-nitropyridine | PCl₃, Chloroform | 78 | [3] |

| 2-Chloro-4-nitropyridine N-oxide | - | 2-Chloro-4-aminopyridine | Fe, Glacial Acetic Acid | 91.3 | [4] |

| 2-Chloropyridine | 2-Chloropyridine N-oxide, 2-Chloro-4-nitropyridine N-oxide | 4-Amino-2-chloropyridine | 1. m-CPBA 2. HNO₃/H₂SO₄ 3. Reduction | 69 (overall) | [6] |

Conclusion

The synthesis of 2-Chloro-4(1H)-pyridinone can be effectively achieved through multiple synthetic pathways. The route commencing from 2-chloropyridine offers a well-defined, multi-step process with good overall yields, leveraging established nitration and reduction methodologies. The alternative pathway involving the selective hydrolysis of 2,4-dichloropyridine presents a more direct approach, though it requires careful control of reaction conditions to ensure regioselectivity. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. This guide provides the necessary foundational information for researchers and professionals to pursue the synthesis of this valuable chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

Synthesis of 2-Chloro-4(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Chloro-4(1H)-pyridinone, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. This document details the underlying chemical transformations, provides experimentally-derived quantitative data, and outlines detailed protocols for the key synthetic steps.

Introduction

2-Chloro-4(1H)-pyridinone, and its tautomer 2-chloro-4-hydroxypyridine, is a key building block in organic synthesis. The presence of a chlorine atom at the 2-position and a hydroxyl/oxo group at the 4-position offers multiple reactive sites for further functionalization, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable two-step synthesis pathway commencing from readily available starting materials.

Core Synthesis Pathway

The most common and efficient synthesis of 2-Chloro-4(1H)-pyridinone is a two-step process. The first step involves the synthesis of the precursor, 4-hydroxypyridine, from 4-aminopyridine via a diazotization reaction. The subsequent step is the selective chlorination of 4-hydroxypyridine at the C-2 position using a suitable chlorinating agent such as phosphorus oxychloride.

Caption: Overall synthesis route for 2-Chloro-4(1H)-pyridinone.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminopyridine | 95 g (1.01 mol) | [1] |

| Sodium Nitrite | 73.2 g (1.06 mol) | [1] |

| n-Butanol | 74.8 g (1.01 mol) | [1] |

| Sulfuric Acid (98%) | 140 mL | [1] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-20 °C | [1] |

| Hydrolysis Temperature | 30-60 °C | [1] |

| Yield | ||

| Product | 4-Hydroxypyridine | [1] |

| Yield | ~92% | [1] |

Table 2: Chlorination of 4-Hydroxypyridine

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxypyridine | 0.5 mol (approx. 47.5 g) | [2] |

| Phosphorus Oxychloride (POCl₃) | 0.5 mol (approx. 76.7 g) | [2] |

| Reaction Conditions | ||

| Temperature | 140 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | ||

| Product | 2-Chloro-4(1H)-pyridinone | |

| Expected Yield* | High | [2] |

*Note: The reference describes this method for a range of hydroxypyridines with high yields. A specific yield for 2-chloro-4(1H)-pyridinone is not provided, but is expected to be high based on analogous reactions.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

This procedure involves the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt to yield 4-hydroxypyridine.[1]

Materials:

-

4-Aminopyridine (99%)

-

Sodium Nitrite (99%)

-

n-Butanol (99%)

-

Concentrated Sulfuric Acid (98%)

-

Hydrochloric Acid (37%)

-

Barium Hydroxide

-

Carbon Dioxide

-

Activated Carbon

-

Methanol (99.5%)

-

Deionized Water

-

Three-neck round-bottom flasks (500 mL and 1000 mL)

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

Procedure:

Part A: Preparation of Butyl Nitrite

-

In a 500 mL three-neck flask, add 140 mL of water.

-

Under magnetic stirring, add 73.2 g of sodium nitrite and 74.8 g of n-butanol.

-

Cool the mixture to 0-10°C using an ice bath.

-

Slowly add hydrochloric acid (37%) dropwise over 60 minutes, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring at this temperature for 180 minutes.

-

Separate the organic layer to obtain butyl nitrite.

Part B: Diazotization and Hydrolysis

-

In a 1000 mL three-neck flask, add 400 mL of water.

-

Slowly add 140 mL of concentrated sulfuric acid while cooling to maintain the temperature between 20-40°C.

-

Cool the sulfuric acid solution to 0-20°C and add 95 g of 4-aminopyridine.

-

Slowly add the previously prepared butyl nitrite dropwise over approximately 120 minutes, ensuring the temperature is strictly controlled.

-

Monitor the reaction by an appropriate method (e.g., TLC) until the 4-aminopyridine is consumed.

-

Transfer the diazonium salt solution to a larger flask and dilute with 2000 mL of water.

-

Neutralize the solution by adding a barium hydroxide solution, controlling the temperature between 30-60°C, until the pH reaches 7.5-8.

-

Bubble carbon dioxide through the solution to precipitate excess barium hydroxide until the pH is 6.

-

Filter the solution and wash the solid to obtain a crude solution of 4-hydroxypyridine.

Part C: Purification

-

Transfer the crude 4-hydroxypyridine solution to a suitable flask.

-

Add activated carbon and methanol for purification.

-

Perform vacuum distillation to obtain high-purity 4-hydroxypyridine.

Caption: Experimental workflow for the synthesis of 4-Hydroxypyridine.

Step 2: Chlorination of 4-Hydroxypyridine

This procedure outlines the solvent-free chlorination of a hydroxypyridine using phosphorus oxychloride.[2]

Materials:

-

4-Hydroxypyridine

-

Phosphorus Oxychloride (POCl₃)

-

Pyridine (optional, as 4-hydroxypyridine can act as the base)

-

Teflon-lined stainless steel reactor

-

Cold water

-

Saturated Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

To a 150 mL Teflon-lined stainless steel reactor, add the 4-hydroxypyridine (0.5 moles).

-

Add phosphorus oxychloride (0.5 moles). Note: For 2-hydroxypyridines, no additional base is needed. For other hydroxypyridines, one equivalent of pyridine may be added.

-

Seal the reactor and heat the reaction mixture to 140°C for 2 hours.

-

After cooling the reactor, carefully open it in a well-ventilated fume hood.

-

Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C).

-

Adjust the pH of the resulting solution to 8-9 with a saturated sodium carbonate solution.

-

The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

Caption: Experimental workflow for the chlorination of 4-Hydroxypyridine.

Conclusion

The two-step synthesis route presented in this guide, involving the diazotization of 4-aminopyridine to 4-hydroxypyridine followed by chlorination with phosphorus oxychloride, offers a reliable and high-yielding pathway to 2-chloro-4(1H)-pyridinone. The detailed protocols and quantitative data provided herein are intended to support researchers and professionals in the efficient synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these reactions, particularly when handling corrosive and reactive reagents such as phosphorus oxychloride and strong acids.

References

The Elusive Mechanism of 2-Chloro-4(1H)-pyridinone: A Technical Perspective for Researchers

A deep dive into the scientific literature reveals that a specific, well-defined mechanism of action for the compound 2-Chloro-4(1H)-pyridinone has not been characterized. Instead, the available evidence strongly suggests that this molecule primarily serves as a versatile chemical scaffold—a foundational building block for the synthesis of a wide array of more complex, biologically active compounds. The biological effects observed are not inherent to 2-Chloro-4(1H)-pyridinone itself, but rather to the diverse derivatives that can be created from it.

The pyridinone core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, biologically active compounds.[1][2][3] This is due to its favorable physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates interactions with a variety of biological targets.[1][3] The versatility of the pyridinone ring allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects.[1][2][4]

This technical guide will provide an overview of the role of the pyridinone scaffold in drug discovery and illustrate how its derivatization leads to diverse mechanisms of action.

The Pyridinone Core: A Launchpad for Diverse Biological Activities

The pyridinone structure exists in two primary isomeric forms: 2-(1H)-pyridinone and 4-(1H)-pyridinone.[1][2] Both forms serve as the basis for a multitude of therapeutic agents. The specific biological activity of a pyridinone-containing molecule is dictated by the nature and position of the chemical groups attached to this core structure.

Illustrative Examples of Pyridinone Derivatives and Their Mechanisms

To underscore the diverse functionalities of pyridinone derivatives, the following sections detail the mechanisms of several well-characterized compounds built upon this scaffold.

Several pyridinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

A notable example is a series of 3-aminopyridin-2(1H)-one derivatives. Specific analogues, such as those with 4,7-dimethylbenzoxazolyl or 4,7-dichloro substituents, have demonstrated high potency, inhibiting HIV-1 replication in cell culture at nanomolar concentrations.[5]

Signaling Pathway of Pyridinone-Based NNRTIs

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by pyridinone NNRTIs.

Certain 4(1H)-pyridone and 4(1H)-quinolone derivatives have shown significant promise as antimalarial agents. Their mechanism of action involves the inhibition of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.[6] This disruption of cellular respiration is lethal to the Plasmodium parasite. This mode of action is similar to that of the established antimalarial drug atovaquone.[6]

Experimental Workflow for Antimalarial Drug Screening

Caption: A generalized workflow for the screening of pyridinone-based antimalarial compounds.

Complex heterocyclic structures incorporating a substituted pyridine ring, such as benzofuro[3,2-b]pyridines with chloro and hydroxy substitutions, have been designed as dual inhibitors of topoisomerase I and II.[7] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting both topoisomerases, these compounds prevent the resealing of DNA strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[7] Interestingly, some of these compounds act as non-intercalative, catalytic inhibitors, meaning they do not bind directly to the DNA but rather to the enzyme-DNA complex.[7]

2-Chloro-4(1H)-pyridinone as a Synthetic Intermediate

The role of 2-Chloro-4(1H)-pyridinone as a precursor is evident in its use in the synthesis of various biologically active molecules. For instance, it can be a starting material for producing compounds with alpha-1 antagonist activity.[8] Its chemical structure, featuring a reactive chlorine atom and a pyridinone core, makes it a valuable synthon for medicinal chemists to introduce the pyridinone pharmacophore into more complex molecular designs.

Conclusion

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design, synthesis, and evaluation of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative catalytic topoisomerase I and II dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyrid azinone - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4(1H)-pyridinone derivatives synthesis.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4(1H)-pyridinone Derivatives

Introduction

2-Chloro-4(1H)-pyridinone and its derivatives are pivotal heterocyclic compounds in modern chemistry, serving as versatile building blocks in the development of pharmaceuticals and agrochemicals.[1][2] Their unique structure, featuring a pyridine ring with a chlorine atom at the 2-position and a tautomeric hydroxyl/keto group at the 4-position, provides multiple reactive sites for complex molecular construction.[2] The chlorine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the 4-pyridone moiety can be derivatized, making these compounds highly valuable intermediates.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for preparing these derivatives, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthetic Pathways

The synthesis of 2-chloro-4(1H)-pyridinone derivatives can be broadly categorized into two primary strategies: functionalization of a pre-formed pyridinone ring and the construction of the pyridinone ring from acyclic precursors. The most common approach involves the direct chlorination of a 4-hydroxypyridine (which exists in equilibrium with its 4(1H)-pyridinone tautomer).

Direct Chlorination of 4-Hydroxypyridine Derivatives

The most direct route to 2-chloro-4(1H)-pyridinone derivatives is the chlorination of the corresponding 4-hydroxypyridine or 2,4-dihydroxypyridine precursors. This transformation is typically achieved using phosphorus-based chlorinating agents.

Caption: General workflow for direct chlorination of 4-hydroxypyridines.

Phosphorus oxychloride (POCl₃) is a widely used reagent for this conversion, often with a base like pyridine, and can be performed under solvent-free conditions at elevated temperatures.[3] This method is suitable for large-scale preparations and is applicable to various hydroxy-pyridines and related heterocycles.[3]

Table 1: Comparative Data for Chlorination Reactions

| Starting Material | Chlorinating Agent(s) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine | POCl₃ | 140°C, 2 hours, sealed reactor | High (not specified) | [3] |

| 4-Hydroxypyridine | PCl₅ or POCl₃ | Not specified | High (not specified) | [4] |

| 4-Hydroxypyridine-3-sulphonic acid | PCl₃, Cl₂ | Reflux (~77°C), then 105-110°C, 20h | Nearly quantitative | [5] |

| 6-Aryl-3-cyano-2-pyridone-4-carboxylic acid | POCl₃ / PCl₅ | Not specified | Not specified |[6] |

Synthesis from 2-Aminopyridine Precursors

An alternative strategy involves the transformation of a 2-aminopyridine derivative. This classic route typically proceeds via a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Caption: Synthesis pathway starting from 2-aminopyridine derivatives.

This method allows for the synthesis of various substituted 2-chloropyridines by reacting 2-aminopyridines with an alkyl nitrite in a methanolic solution saturated with hydrogen chloride.[7] The reaction is typically conducted at temperatures between 0 and 50°C.[7] Subsequent modifications can then be performed to yield the desired 4(1H)-pyridinone derivative.

Ring Construction and Other Methods

While less common for this specific target, building the pyridinone ring from acyclic precursors is a powerful strategy for creating highly substituted derivatives.[8] For instance, a one-pot synthesis can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.[8] Another approach involves the Hantzsch dihydropyridine synthesis, which condenses an aldehyde, a β-keto ester, and ammonia, followed by oxidation to form the pyridine ring.[9]

Additionally, derivatives can be prepared from other substituted pyridines. For example, 2-chloro-4-methoxypyridine can be synthesized from 2-chloro-4-nitropyridine and sodium methoxide, which can then be converted to the 4-hydroxypyridine (pyridinone) form.[10]

Detailed Experimental Protocols

Protocol 1: Solvent-Free Chlorination of 2,4-Dihydroxyquinoline

This protocol is adapted from a general procedure for the large-scale, solvent-free chlorination of hydroxyl-containing heterocycles.[3]

Materials:

-

2,4-Dihydroxyquinoline (or other suitable hydroxypyridine substrate) (0.5 moles)

-

Phosphorus oxychloride (POCl₃) (0.5 moles)

-

Pyridine (0.3 moles, only if starting with quinoline)

-

150 mL Teflon-lined stainless steel reactor

-

Cold water (~0°C)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

Add the hydroxy-containing substrate (0.5 moles) and POCl₃ (0.5 moles) to the 150 mL Teflon-lined stainless steel reactor. If using 2,4-dihydroxyquinoline as the substrate, also add pyridine (0.3 moles).[3]

-

Securely close the reactor and heat the reaction mixture to 140°C for 2 hours.[3]

-

After the reaction period, allow the reactor to cool completely to room temperature.

-

Carefully open the reactor in a well-ventilated fume hood and quench the contents by slowly adding 100 mL of cold water (~0°C) with stirring.

-

Adjust the pH of the resulting solution to 8–9 by adding a saturated Na₂CO₃ solution.[3]

-

The solid product can be isolated by filtration, or liquid products can be extracted with an appropriate organic solvent.[3]

Protocol 2: Synthesis of 2-Chloropyridine from 2-Aminopyridine

This protocol is a general procedure based on the diazotization of 2-amino-compounds.[7]

Materials:

-

2-Aminopyridine derivative (2 mols)

-

Methanol (16-24 mol)

-

Dry gaseous hydrogen chloride (HCl)

-

Alkyl nitrite (e.g., butyl nitrite) (2-6 mols)

Procedure:

-

Add 2 mols of the 2-aminopyridine compound to 16-24 mols of methanol in a suitable reaction vessel equipped for stirring and cooling.[7]

-

Saturate the resulting solution with dry gaseous hydrogen chloride while stirring and cooling.[7]

-

Over a period of 5 hours, add 2-6 mols of an alkyl nitrite dropwise to the reaction mixture. Maintain the internal temperature between 20-30°C throughout the addition using external cooling.[7]

-

After the addition is complete, allow the reaction mixture to stand for 12 hours at room temperature.[7]

-

Completely distill off the methanol and excess HCl under reduced pressure to isolate the crude 2-chloropyridine derivative.[7]

-

Further purification can be achieved through crystallization or chromatography.

Conclusion

The synthesis of 2-chloro-4(1H)-pyridinone derivatives is most commonly and efficiently achieved through the direct chlorination of readily available 4-hydroxypyridine precursors using reagents like phosphorus oxychloride. This method is robust, scalable, and offers high yields.[3] Alternative routes starting from 2-aminopyridines or involving complete ring synthesis provide access to a wider array of substituted analogs, demonstrating the versatility of synthetic strategies available to researchers in this field. The choice of method ultimately depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-Chloro-4-methoxypyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Tautomerism of 2-Chloro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam, 2-Chloro-4(1H)-pyridinone, and the lactim, 2-chloro-4-hydroxypyridine, is a critical aspect influencing its physicochemical properties, reactivity, and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the tautomerism of this heterocyclic compound, consolidating theoretical predictions and experimental findings. While specific quantitative data for 2-Chloro-4(1H)-pyridinone is limited in publicly available literature, this guide draws upon established principles and data from closely related pyridinone systems to provide a robust understanding. It details the synthetic routes, the influence of substituents and solvents on the tautomeric preference, and the computational and experimental methodologies employed to study this phenomenon.

Introduction

Pyridinone scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. Their tautomeric nature, the dynamic equilibrium between lactam and lactim forms, is a key determinant of their biological activity, influencing hydrogen bonding capabilities, lipophilicity, and interaction with biological targets. The presence of a chlorine substituent at the 2-position of the 4-pyridinone ring introduces electronic and steric effects that modulate this equilibrium. Understanding and predicting the predominant tautomeric form of 2-Chloro-4(1H)-pyridinone under various conditions is therefore of significant interest to researchers in drug discovery and development.

This guide will explore the fundamental principles governing the tautomerism of 2-Chloro-4(1H)-pyridinone, present available data, and detail the experimental and computational protocols for its investigation.

Tautomeric Equilibrium

The tautomerism of 2-Chloro-4(1H)-pyridinone involves the interconversion between the pyridinone (lactam) and hydroxypyridine (lactim) forms. This equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the nature of the solvent, and the electronic effects of the substituents.

Figure 1: Tautomeric equilibrium of 2-Chloro-4(1H)-pyridinone.

Generally, for 4-pyridones, the pyridone (lactam) form is favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[1] In the gas phase and in non-polar solvents, the hydroxypyridine (lactim) form can be more stable. The chlorine atom at the 2-position, being an electron-withdrawing group, can influence the acidity of the N-H and O-H protons and the overall electron distribution in the ring, thereby affecting the position of the equilibrium.[2]

Synthesis of 2-Chloro-4(1H)-pyridinone

The synthesis of 2-Chloro-4(1H)-pyridinone can be achieved through various synthetic routes. One common method involves the hydrolysis of 2,4-dichloropyridine. Another approach starts from 4-hydroxypyridine, which is then chlorinated.

A reported synthesis involves the reaction of 2-amino-4-picoline, which is converted to 2-chloro-4-methylpyridine, followed by oxidation of the methyl group to a hydroxyl group.

Quantitative Analysis of Tautomerism

While specific experimental equilibrium constants for 2-Chloro-4(1H)-pyridinone are not readily found in the surveyed literature, computational studies on related molecules provide valuable insights. For instance, computational investigations on 2- and 4-pyridones have shown that the position of the tautomeric equilibrium can be modulated by substituent inductive effects, including those from chlorine.[2]

Table 1: Predicted Relative Energies and Equilibrium Constants for Substituted Pyridinones (Illustrative)

| Compound | Tautomer Favored (Gas Phase) | ΔG (kcal/mol) | Solvent | Tautomer Favored (Solution) | ΔG (kcal/mol) | Reference |

| 4-Pyridone | 4-Hydroxypyridine | -2.4 | Water | 4-Pyridone | >0 | [3] |

| 2-Chloropyridone | 2-Hydroxypyridine | Varies with position | Water | 2-Pyridone | Varies with position | [4] |

Note: This table is illustrative and based on data for related compounds. Specific quantitative data for 2-Chloro-4(1H)-pyridinone is not available in the searched literature.

Experimental Protocols

The study of tautomerism relies on a combination of spectroscopic and theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The distinct chemical environments of the protons and carbons in the lactam and lactim forms give rise to separate sets of signals.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of 2-Chloro-4(1H)-pyridinone in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, D2O).

-

Data Acquisition: Record 1H and 13C NMR spectra at a specific temperature. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

-

Spectral Analysis: Identify the characteristic signals for both the 2-Chloro-4(1H)-pyridinone and 2-chloro-4-hydroxypyridine tautomers.

-

Quantification: Determine the ratio of the two tautomers by integrating non-overlapping and well-resolved proton signals corresponding to each form. The equilibrium constant (KT) can be calculated from the ratio of the integrals.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Chloro-4(1H)-pyridinone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Understanding Tautomerism in 2-Chloro-4(1H)-pyridinone

A critical aspect of the chemistry of 2-Chloro-4(1H)-pyridinone is its existence in a tautomeric equilibrium with 2-chloro-4-hydroxypyridine.[2] The pyridone form contains a carbonyl group within the ring, while the hydroxypyridine form features a hydroxyl group. The spectral data presented in this guide reflects the characteristics of the predominant tautomeric form under typical analytical conditions, which is generally the 2-chloro-4-hydroxypyridine form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-Chloro-4(1H)-pyridinone, both ¹H and ¹³C NMR provide valuable insights into its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-chloro-4-hydroxypyridine provides information about the electronic environment of the protons on the pyridine ring.[3]

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| ~7.9 | Doublet | H-6 |

| ~6.9 | Doublet of doublets | H-5 |

| ~6.7 | Doublet | H-3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is interpreted from the spectrum available from ChemicalBook.[4]

¹³C NMR Spectral Data

While a specific experimental spectrum for 2-chloro-4-hydroxypyridine was not available in the searched resources, the expected chemical shifts can be predicted based on the structure and known values for similar pyridine derivatives. The ¹³C NMR spectrum is expected to show five distinct signals for the carbon atoms of the pyridine ring.[3]

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-2 | 150-160 |

| C-3 | 110-120 |

| C-4 | 160-170 |

| C-5 | 115-125 |

| C-6 | 140-150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-4-hydroxypyridine is expected to show characteristic absorption bands for the O-H, C=C, and C-N bonds of the aromatic ring, as well as the C-Cl bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 | O-H | Stretching (broad) |

| 1600-1650 | C=C / C=N | Ring stretching |

| 1450-1550 | C=C | Aromatic ring stretching |

| 1200-1300 | C-O | Stretching |

| 700-800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 2-Chloro-4(1H)-pyridinone (molecular weight: 129.54 g/mol ), the mass spectrum is expected to show a molecular ion peak.[3]

| m/z | Ion |

| 129/131 | [M]⁺ (Molecular ion) |

| 94 | [M-Cl]⁺ |

| 66 | [M-Cl-CO]⁺ |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M/M+2 pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide powder and press the mixture into a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is heated to vaporization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 2-Chloro-4(1H)-pyridinone.

Caption: A logical workflow for the spectral analysis of 2-Chloro-4(1H)-pyridinone.

References

2-Chloro-4(1H)-pyridinone: A Technical Guide to Safe Handling and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Chloro-4(1H)-pyridinone, a key building block in medicinal chemistry and pharmaceutical research. Adherence to the protocols outlined in this document is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

2-Chloro-4(1H)-pyridinone, with a molecular formula of C5H4ClNO, is a useful research compound.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 17368-12-6 | [1] |

| Molecular Weight | 129.54 g/mol | [1][2] |

| Molecular Formula | C5H4ClNO | [1][2] |

| Appearance | Solid | [3] |

| Melting Point/Range | 81 - 84 °C / 177.8 - 183.2 °F | [3] |

| Boiling Point/Range | 242 °C / 467.6 °F | [3] |

| Flash Point | 127 °C / 260.6 °F | [3] |

| Solubility | Low water solubility is suggested by its environmental fate. | [3] |

Toxicological Data

Toxicological information for 2-Chloro-4(1H)-pyridinone is limited, and as such, it should be handled as a potentially toxic substance. The available data indicates that it is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.

| Hazard Classification | GHS Category | Statement | Reference |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. | |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation. | |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation. | |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation. |

| Toxicity Endpoint | Species | Value | Reference |